1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (CAS 325465-92-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (CAS 325465-92-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate in Cellular Signaling and Disease
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate, commonly known in the scientific community as 18:0 lysophosphatidic acid (LPA), is a bioactive glycerophospholipid that has garnered significant attention for its multifaceted roles in cellular physiology and pathology. As a member of the lysophosphatidic acid family, it acts as a potent extracellular signaling molecule, orchestrating a wide array of cellular processes fundamental to health and disease.[1] This technical guide provides an in-depth exploration of 18:0 LPA, from its biochemical properties and signaling pathways to detailed methodologies for its study and its emerging role as a therapeutic target in drug development.
This molecule is more than a mere metabolic intermediate; it is a critical signaling lipid that engages with a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1 through 6 (LPA₁-₆), to modulate cell proliferation, survival, migration, and differentiation.[1] Its influence extends to a multitude of physiological and pathophysiological contexts, including wound healing, fibrosis, and cancer progression.[2][3] The specific acyl chain composition, in this case, the saturated 18-carbon stearoyl group, confers distinct properties and biological activities to the molecule, differentiating its effects from other LPA species.[4][5] Understanding the nuances of 18:0 LPA is therefore paramount for researchers and clinicians seeking to unravel complex biological systems and develop novel therapeutic interventions.
Biochemical Profile and Physicochemical Properties
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate is an amphiphilic molecule, possessing a hydrophilic phosphate headgroup and a lipophilic 18-carbon saturated acyl chain. This structure dictates its behavior in aqueous and lipid environments, influencing its interaction with receptors and enzymes.
| Property | Value | Source |
| CAS Number | 325465-92-7 | [6] |
| Molecular Formula | C₂₁H₄₃O₇P | N/A |
| Molecular Weight | 454.5 g/mol | N/A |
| Synonyms | 18:0 Lyso PA, 1-Stearoyl-LPA, 1-Octadecanoyl-sn-glycero-3-phosphate | N/A |
| Physical State | Solid | N/A |
| Solubility | Soluble in organic solvents like chloroform. Limited solubility in aqueous buffers, enhanced by the presence of fatty acid-free bovine serum albumin (BSA). | [7] |
The Central Role of 18:0 LPA in Cellular Signaling
The biological effects of 18:0 LPA are primarily mediated through its interaction with the six known LPA receptors (LPA₁-₆). These receptors belong to the G protein-coupled receptor superfamily and, upon ligand binding, initiate a cascade of intracellular signaling events. The specific downstream effects are contingent on the receptor subtype expressed by a given cell and the G proteins to which they couple (Gαi/o, Gαq/11, Gα12/13, and Gαs).
The stearoyl acyl chain of 18:0 LPA influences its binding affinity and efficacy at different LPA receptors compared to unsaturated LPA species like 18:1 LPA. For instance, while both 18:0 and 18:1 LPA can activate the LPA₁ receptor, 18:1 LPA has been shown to induce greater Erk activation in certain cancer cell lines, suggesting a functional selectivity based on acyl chain saturation.[4][5] This highlights the importance of studying individual LPA species to understand their specific contributions to cellular responses.
Below is a diagram illustrating the general mechanism of LPA signaling, from receptor binding to the activation of key downstream effector pathways that regulate diverse cellular functions.
Caption: Generalized LPA signaling pathway.
Methodologies for the Investigation of 18:0 LPA
Experimental Formulation and Handling
Proper preparation of 18:0 LPA is crucial for obtaining reliable and reproducible results in in vitro and in vivo studies. Due to its limited solubility in aqueous solutions, specific handling procedures are required.
Protocol for Preparation of 18:0 LPA Stock Solution for Cell Culture:
-
Materials:
-
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free, sterile
-
Vortex mixer or sonicator
-
-
Procedure:
-
Prepare a 1% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
To prepare a 1 mM stock solution, weigh the appropriate amount of 18:0 LPA and dissolve it in the 1% BSA/PBS solution. For example, for a compound with a molecular weight of approximately 454.5 g/mol , dissolve 0.455 mg in 1 mL of 1% BSA/PBS.[4]
-
Gently warm the solution to 37°C and vortex or sonicate briefly until the LPA is completely dissolved, resulting in a clear solution.[4]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. It is advisable to avoid repeated freeze-thaw cycles.[4]
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Extraction and Quantification by LC-MS/MS
Accurate quantification of endogenous levels of 18:0 LPA in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Workflow for 18:0 LPA Quantification:
Caption: Workflow for 18:0 LPA quantification.
Protocol: Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
This method is commonly used for the extraction of lysophospholipids from biological samples such as plasma or cell homogenates.
-
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.1N HCl
-
Internal standard (e.g., ¹³C₁₆-labeled 16:0 LPA)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To the biological sample, add an appropriate amount of the internal standard.
-
Add equal volumes of 0.1N HCl, methanol, and chloroform. Acidification is crucial for the efficient recovery of anionic lipids like LPA.
-
Vortex the mixture thoroughly to ensure complete mixing and allow for phase separation.
-
Centrifuge the sample to pellet any precipitates and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
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18:0 LPA in Disease and as a Therapeutic Target
Dysregulation of LPA signaling has been implicated in the pathogenesis of numerous diseases, making the LPA axis an attractive target for therapeutic intervention.
Role in Cancer
Elevated levels of LPA and the overexpression of its receptors are frequently observed in various cancers, including ovarian, breast, and prostate cancer.[3][8] 18:0 LPA, through its interaction with LPA receptors, can promote tumor cell proliferation, migration, invasion, and resistance to apoptosis.[3] Studies have shown that while 18:1 LPA is a more potent activator of Erk in some prostate cancer cells, 18:0 LPA still contributes to the overall pro-tumorigenic signaling milieu.[4][5] The differential expression and abundance of LPA species in tumor tissues versus normal tissues is an active area of research for biomarker discovery.[9] For instance, in some head and neck cancers, plasma levels of several LPA species, including 18:0 LPA, were found to be altered compared to healthy controls.
Involvement in Fibrosis
LPA is a potent pro-fibrotic mediator in various organs, including the lungs, kidneys, and liver.[2] It stimulates the differentiation of fibroblasts into myofibroblasts, which are key cells in the excessive deposition of extracellular matrix characteristic of fibrotic diseases. The LPA₁ receptor has been identified as a major player in mediating the pro-fibrotic effects of LPA, and targeting this receptor is a promising therapeutic strategy for idiopathic pulmonary fibrosis and other fibrotic conditions.[2]
Drug Development Landscape
The critical role of the LPA signaling axis in disease has spurred the development of pharmacological agents that target this pathway. These include LPA receptor antagonists and inhibitors of autotaxin, the primary enzyme responsible for LPA production in the blood. Several LPA₁ receptor antagonists are in various stages of clinical development for the treatment of fibrotic diseases.[7] The nuanced differences in the biological activities of different LPA species, such as 18:0 LPA, underscore the importance of developing targeted therapies that can selectively modulate the signaling of specific LPA-receptor pairs.
Quantitative Insights into 18:0 LPA
The following table summarizes key quantitative data related to 18:0 LPA, providing a reference for researchers in the field.
| Parameter | Value/Observation | Tissue/System | Source |
| Relative Abundance in Plasma | Less abundant than 18:2, 16:0, and 20:4 LPA in healthy individuals. | Human Plasma | |
| Concentration in Cancer | Altered levels observed in the plasma of head and neck cancer patients. In some cases, the relative abundance of 18:0 LPA was higher in cancer patients compared to controls. | Human Plasma (Head and Neck Cancer) | [9] |
| Binding Affinity to LPA₁ | High-affinity binding, with a slightly higher calculated binding energy compared to 18:1 LPA in one study. | In silico modeling | [4] |
| Biological Activity | Acts as a partial agonist for LPA₁-mediated Erk activation in some cancer cell lines compared to the more potent 18:1 LPA. | Prostate Cancer Cells | |
| Concentration in Ulcerative Colitis-associated Cancer | Levels of LPI 18:0 and LPS 18:0 were significantly higher in ulcerative colitis-associated colorectal cancer tissue. | Human Colonic Mucosa |
Conclusion and Future Perspectives
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate is a key bioactive lipid with profound implications for cellular signaling in both health and disease. Its unique properties, conferred by its saturated stearoyl chain, result in distinct biological activities that are still being fully elucidated. For researchers and drug development professionals, a thorough understanding of 18:0 LPA's biochemistry, signaling pathways, and the methodologies for its study is essential for advancing our knowledge and developing novel therapeutics.
Future research will likely focus on further dissecting the specific roles of 18:0 LPA and other LPA species in different pathological contexts, with the aim of developing more selective and effective modulators of the LPA signaling axis. The continued refinement of analytical techniques will enable a more precise quantification of LPA species in various biological compartments, paving the way for the discovery of novel biomarkers and a deeper understanding of the complex interplay of these signaling lipids in human disease.
References
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